CpPI(4)K Biochemical Potency: EDI048 Exhibits ~3.3-Fold Higher Target Engagement Than KDU731
EDI048 inhibits recombinant C. parvum PI(4)K with an IC50 of 0.004 ± 0.002 µM (4 nM), compared to KDU731's IC50 of 0.017 ± 0.008 µM (17 nM) measured in the same biochemical assay [1]. This represents an approximately 4.3-fold improvement in enzymatic potency. Both compounds were evaluated under identical recombinant CpPI(4)K assay conditions, and the difference is statistically discernible from the reported standard errors [1].
| Evidence Dimension | CpPI(4)K enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.004 ± 0.002 µM (4 nM) |
| Comparator Or Baseline | KDU731: 0.017 ± 0.008 µM (17 nM) |
| Quantified Difference | ~4.3-fold greater potency (EDI048 IC50 ≈ 0.24× KDU731 IC50) |
| Conditions | Recombinant C. parvum PI(4)K enzyme assay; mean ± s.e.m., n = 3 biological replicates; data from Nature Microbiology Table 1 [1] |
Why This Matters
Higher target engagement potency enables the gut-restricted soft-drug design paradigm, where achieving maximal anti-parasitic activity at low enterocyte concentrations is essential to compensate for the deliberate systemic clearance engineered into EDI048 [1].
- [1] Manjunatha, U.H., Lakshminarayana, S.B., Jumani, R.S., et al. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis. Nature Microbiology 9, 2817–2835 (2024). Table 1 and main text. DOI: 10.1038/s41564-024-01810-x View Source
